molecular formula C15H22N2O B14678355 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine CAS No. 33236-13-4

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine

Cat. No.: B14678355
CAS No.: 33236-13-4
M. Wt: 246.35 g/mol
InChI Key: GXALRRQURQOPEN-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol . This compound is characterized by a pyrimidine ring that is tetrahydrogenated and substituted with an alpha-ethoxy-alpha-ethylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce functional groups like halides, hydroxyls, or alkyl groups .

Scientific Research Applications

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is unique due to its specific substitution pattern and the presence of the alpha-ethoxy-alpha-ethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

33236-13-4

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-(1-ethoxy-1-phenylpropyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C15H22N2O/c1-3-15(18-4-2,13-9-6-5-7-10-13)14-16-11-8-12-17-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,16,17)

InChI Key

GXALRRQURQOPEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=NCCCN2)OCC

Origin of Product

United States

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